5-Bromo-2-(piperidin-4-yloxy)pyridine

Übersicht

Beschreibung

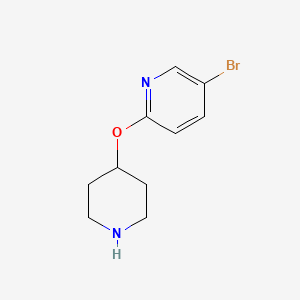

5-Bromo-2-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C10H13BrN2O. It is a pyridine derivative that features a bromine atom at the 5-position and a piperidin-4-yloxy group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyridine typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 5-bromo-2-chloropyridine with piperidin-4-ol in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(piperidin-4-yloxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can undergo further coupling reactions to form more complex molecules

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the piperidin-4-ol.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Bromo-2-(piperidin-4-yloxy)pyridine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new materials and catalysts .

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit therapeutic effects .

Industry

Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the structure of the final bioactive molecule derived from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-(piperidin-4-yloxy)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

5-Bromo-2-(piperidin-4-yloxy)benzene: Contains a benzene ring instead of a pyridine ring.

Uniqueness

5-Bromo-2-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules that require precise functionalization .

Biologische Aktivität

5-Bromo-2-(piperidin-4-yloxy)pyridine is a brominated pyridine derivative with notable potential in medicinal chemistry. This compound, characterized by the molecular formula C10H13BrN2O, features a bromine atom at the 5-position of the pyridine ring and a piperidin-4-yloxy group at the 2-position. Its unique structural characteristics suggest diverse biological activities, including antimicrobial properties and potential interactions with various biological targets.

The synthesis of this compound typically involves several chemical reactions, including substitution and coupling reactions. The compound can undergo transformations such as:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under specific conditions.

- Coupling Reactions : It can participate in reactions with arylboronic acids to yield more complex structures, making it valuable for synthesizing bioactive molecules.

The following table summarizes key aspects of its chemical reactivity:

| Reaction Type | Description |

|---|---|

| Substitution | Bromine atom can be substituted with nucleophiles |

| Coupling | Forms complex molecules via cross-coupling reactions |

| Oxidation/Reduction | Less common but possible under specific conditions |

Interaction with Biological Targets

The biological activity of this compound may involve interactions with enzymes and receptors. Studies have highlighted that pyridine derivatives can act as ligands for various biological targets, potentially modulating their activity. This interaction is crucial for drug development, as it helps elucidate the compound's mechanism of action.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds, providing insights that could be extrapolated to this compound:

- Anticancer Activity : A related study demonstrated that certain pyridine derivatives exhibited significant cytotoxicity against cancer cell lines (e.g., MCF-7). The derivatives showed IC50 values ranging from 0.87 to 12.91 µM, indicating promising anticancer potential .

- Metabolic Stability : Research on similar compounds has revealed that structural modifications can enhance metabolic stability in human liver microsomes, which is critical for developing orally bioavailable drugs .

- Synergistic Effects : Some derivatives have been shown to enhance the efficacy of existing antibiotics when used

Eigenschaften

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUHOECMLFFCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.